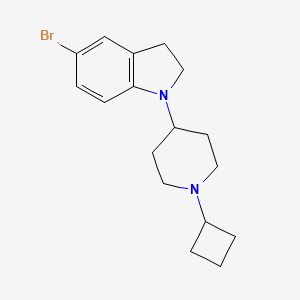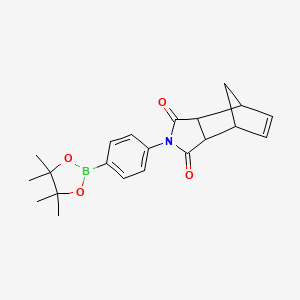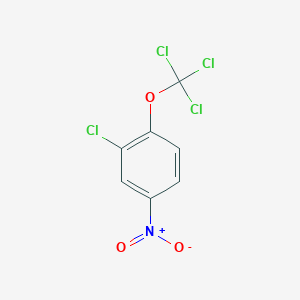
5-Brom-1-(1-Cyclobutylpiperidin-4-yl)-2,3-dihydro-1H-indol
Übersicht
Beschreibung
5-bromo-1-(1-cyclobutylpiperidin-4-yl)-2,3-dihydro-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals
Wissenschaftliche Forschungsanwendungen
5-bromo-1-(1-cyclobutylpiperidin-4-yl)-2,3-dihydro-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding affinity and specificity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes, due to its unique electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(1-cyclobutylpiperidin-4-yl)-2,3-dihydro-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The indole ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Cyclobutylpiperidine Formation: The cyclobutylpiperidine moiety is synthesized separately through a series of reactions, including cyclization and amination.
Coupling Reaction: The brominated indole is then coupled with the cyclobutylpiperidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
In an industrial setting, the production of 5-bromo-1-(1-cyclobutylpiperidin-4-yl)-2,3-dihydro-1H-indole may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-1-(1-cyclobutylpiperidin-4-yl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydroindole derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium thiolate in ethanol.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Azidoindole, thioindole derivatives.
Wirkmechanismus
The mechanism of action of 5-bromo-1-(1-cyclobutylpiperidin-4-yl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclobutylpiperidinyl group play crucial roles in modulating the compound’s binding affinity and selectivity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-1-(1-cyclohexylpiperidin-4-yl)-2,3-dihydro-1H-indole
- 5-chloro-1-(1-cyclobutylpiperidin-4-yl)-2,3-dihydro-1H-indole
- 5-bromo-1-(1-cyclobutylpiperidin-4-yl)-1H-indole
Uniqueness
5-bromo-1-(1-cyclobutylpiperidin-4-yl)-2,3-dihydro-1H-indole is unique due to the presence of both the bromine atom and the cyclobutylpiperidinyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and biological activities, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
5-bromo-1-(1-cyclobutylpiperidin-4-yl)-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2/c18-14-4-5-17-13(12-14)6-11-20(17)16-7-9-19(10-8-16)15-2-1-3-15/h4-5,12,15-16H,1-3,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSSDMRZNHDSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)N3CCC4=C3C=CC(=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701178710 | |
| Record name | 1H-Indole, 5-bromo-1-(1-cyclobutyl-4-piperidinyl)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616500-64-1 | |
| Record name | 1H-Indole, 5-bromo-1-(1-cyclobutyl-4-piperidinyl)-2,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1616500-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 5-bromo-1-(1-cyclobutyl-4-piperidinyl)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 8-oxa-2,11-diazaspiro-[5.6]dodecane-11-carboxylate](/img/structure/B1404555.png)
![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid](/img/structure/B1404556.png)
![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B1404557.png)
![Spiro[2.5]octane-5-carboxylic acid](/img/structure/B1404560.png)
![5,5-Difluoro-2-azaspiro[3.3]heptane](/img/structure/B1404561.png)
![Tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1404564.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione](/img/structure/B1404566.png)
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1404567.png)


![1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404574.png)
![1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404575.png)

